molecular formula C10H17NO3 B13992862 Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate

Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate

Cat. No.: B13992862
M. Wt: 199.25 g/mol
InChI Key: WKKHRVZSLMGLHH-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate is an organic compound with a complex structure that includes a dimethylaminomethylidene group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate typically involves the reaction of a suitable ester with a dimethylaminomethylidene precursor. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dimethylaminomethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can react with the dimethylaminomethylidene group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate exerts its effects involves its interaction with specific molecular targets. The dimethylaminomethylidene group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(dimethylaminomethylidene)-3-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 2-(dimethylaminomethylidene)-3-oxohexanoate

InChI

InChI=1S/C10H17NO3/c1-5-6-9(12)8(7-11(2)3)10(13)14-4/h7H,5-6H2,1-4H3

InChI Key

WKKHRVZSLMGLHH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=CN(C)C)C(=O)OC

Origin of Product

United States

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